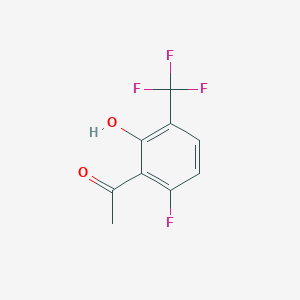
6'-Fluoro-2'-hydroxy-3'-(trifluoromethyl)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Fluoro-2’-hydroxy-3’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol . This compound is characterized by the presence of a fluoro group, a hydroxy group, and a trifluoromethyl group attached to an acetophenone backbone. It is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6’-Fluoro-2’-hydroxy-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6’-Fluoro-2’-hydroxy-3’-(trifluoromethyl)acetophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6’-Fluoro-2’-hydroxy-3’-(trifluoromethyl)acetophenone involves its interaction with molecular targets through its functional groups. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, while the hydroxy group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 6’-Fluoro-2’-hydroxy-3’-(trifluoromethyl)acetophenone include:
- 2’-Fluoro-6’-(trifluoromethyl)acetophenone
- 3’-(Trifluoromethyl)acetophenone
- 2-(Trifluoromethyl)acetophenone These compounds share similar structural features but differ in the position of the functional groups. The unique combination of fluoro, hydroxy, and trifluoromethyl groups in 6’-Fluoro-2’-hydroxy-3’-(trifluoromethyl)acetophenone provides distinct chemical properties and reactivity .
Properties
Molecular Formula |
C9H6F4O2 |
|---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
1-[6-fluoro-2-hydroxy-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H6F4O2/c1-4(14)7-6(10)3-2-5(8(7)15)9(11,12)13/h2-3,15H,1H3 |
InChI Key |
FIFBXXJYSNPPGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


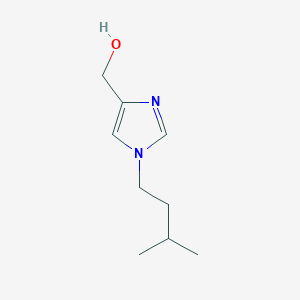
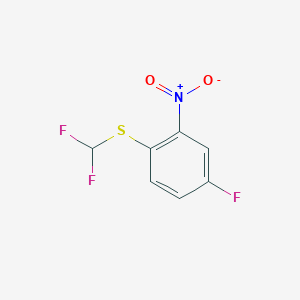
![(2S)-2-amino-3-[4-[3-[5-[4-[2-[6-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-3-hydroxy-2,4-diiodophenyl]ethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13432828.png)
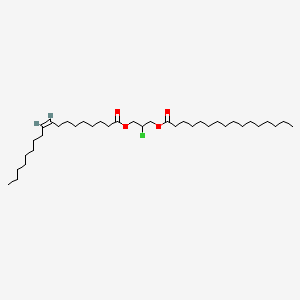
![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)

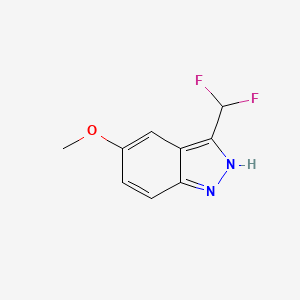
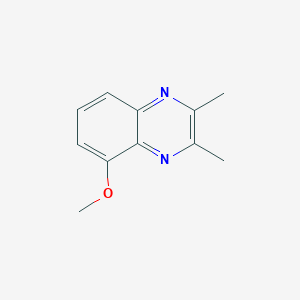
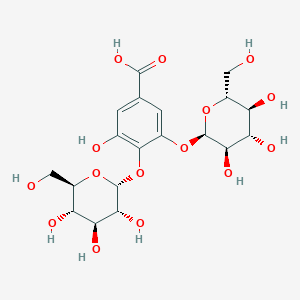
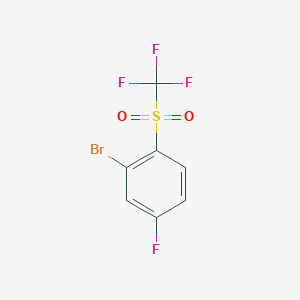

![Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate](/img/structure/B13432886.png)
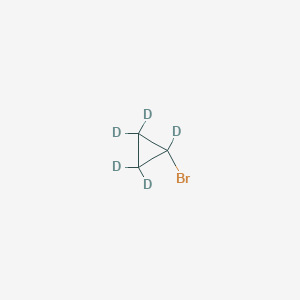
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
